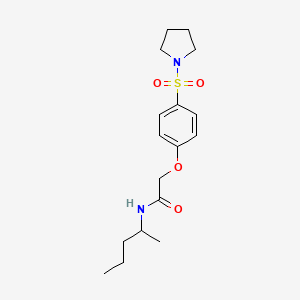
(2-hydroxy-8-methylquinolin-3-yl)methyl 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-hydroxy-8-methylquinolin-3-yl)methyl 4-nitrobenzoate, also known as NQO1-activating compound 1 (NQO1AC1), is a small molecule compound that has shown potential in various scientific research applications. This compound has been synthesized through a multi-step process and has been found to have a unique mechanism of action that makes it useful in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of (2-hydroxy-8-methylquinolin-3-yl)methyl 4-nitrobenzoate involves the activation of the NQO1 enzyme. This enzyme plays a crucial role in the detoxification of quinones and other electrophiles. By activating this enzyme, this compound can protect cells from oxidative stress and damage.
Biochemical and Physiological Effects:
The activation of the NQO1 enzyme by this compound has been found to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, protect neurons from oxidative stress, and reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2-hydroxy-8-methylquinolin-3-yl)methyl 4-nitrobenzoate in lab experiments is its ability to activate the NQO1 enzyme. This makes it a useful tool for studying various biochemical pathways and cellular processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of (2-hydroxy-8-methylquinolin-3-yl)methyl 4-nitrobenzoate in scientific research. One potential direction is the development of new cancer therapies based on the activation of the NQO1 enzyme. Another direction is the study of the neuroprotective effects of this compound in various neurological disorders. Additionally, further research is needed to understand the potential limitations and toxicity of this compound in various experimental settings.
In conclusion, this compound is a small molecule compound that has shown potential in various scientific research applications. Its unique mechanism of action and ability to activate the NQO1 enzyme make it a useful tool for studying various biochemical and physiological processes. However, further research is needed to fully understand its potential advantages and limitations in various experimental settings.
Métodos De Síntesis
The synthesis of (2-hydroxy-8-methylquinolin-3-yl)methyl 4-nitrobenzoate involves a multi-step process that includes the reaction of 2-hydroxy-8-methylquinoline with 4-nitrobenzoyl chloride in the presence of a base. This reaction results in the formation of an intermediate, which is then treated with methyl iodide to yield the final product.
Aplicaciones Científicas De Investigación
(2-hydroxy-8-methylquinolin-3-yl)methyl 4-nitrobenzoate has been found to activate the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, which is involved in various biochemical pathways. This compound has been used in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory studies.
Propiedades
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-11-3-2-4-13-9-14(17(21)19-16(11)13)10-25-18(22)12-5-7-15(8-6-12)20(23)24/h2-9H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHYHRZPMJKDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7719378.png)

![2-[N-(2-phenylethyl)benzenesulfonamido]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7719392.png)






